molecular formula C7H6N6O B2567558 7-Amino-3-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile CAS No. 16077-56-8

7-Amino-3-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

Cat. No.: B2567558
CAS No.: 16077-56-8
M. Wt: 190.166
InChI Key: RIVIGRHZIQFABI-UHFFFAOYSA-N
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Description

This chemical entity, 7-Amino-3-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile, is a sophisticated pyrazolo-triazine hybrid scaffold offered for advanced pharmaceutical and biological research. Its structure integrates multiple nitrogen-containing heterocycles, a feature commonly associated with a broad spectrum of bioactivities in medicinal chemistry. Pyrazolo-triazine and pyrazolo-pyrimidine cores are recognized in scientific literature for their significant potential as inhibitors of key enzymatic targets, such as dihydrofolate reductase (DHFR), and for their antimicrobial properties . The presence of electron-donating and electron-withdrawing functional groups on the core structure, including the amino group at the 7-position and the carbonitrile group at the 8-position, makes this compound a particularly versatile intermediate for further synthetic exploration . Researchers can utilize this building block to construct more complex molecular architectures, such as fused polycyclic systems, for screening against infectious diseases or for investigating new mechanisms of action in oncology. The molecular framework is designed to interact with diverse biological targets, facilitating structure-activity relationship (SAR) studies aimed at discovering new lead compounds with enhanced efficacy and selectivity . This product is intended for research use only and is a valuable tool for chemists and biologists dedicated to innovating in drug discovery programs.

Properties

IUPAC Name

7-amino-3-methyl-4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N6O/c1-3-7(14)13-6(11-10-3)4(2-8)5(9)12-13/h12H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWHJIAACUFLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2C(=C(NN2C1=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with cyanogen bromide, followed by cyclization in the presence of a base such as sodium ethoxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-3-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo[5,1-c][1,2,4]triazine derivatives, which can exhibit different physical and chemical properties .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 7-amino-3-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile may exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that modifications to its structure can significantly influence its interaction with biological macromolecules, potentially leading to new anticancer agents .

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7) and liver carcinoma cell lines (HepG2), revealing promising results that warrant further investigation into its mechanism of action and therapeutic potential .

Antimicrobial Properties

The compound's structural analogs have shown broad-spectrum antibacterial activity. This suggests that this compound could also possess similar properties. Its potential as an antimicrobial agent is being explored in various studies focusing on its efficacy against resistant bacterial strains .

Synthetic Applications

The synthesis of this compound typically involves several methodologies aimed at optimizing yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions are being investigated to enhance efficiency .

Reactivity and Transformations

The compound can undergo various chemical transformations typical of heterocycles. This versatility allows it to serve as a precursor for novel materials in organic synthesis .

Comparative Analysis with Structural Analogues

Several compounds share structural similarities with this compound. The following table summarizes notable analogues:

Compound NameStructure FeaturesUnique Properties
7-Amino-3-tert-butyl-4-hydroxy-pyrazolo[5,1-c][1,2,4]triazineHydroxy group at 4-positionEnhanced solubility
7-Bromo-pyrazolo[5,1-c][1,2,4]triazineBromo substitution at 7-positionPotential for electrophilic reactions
6-Methyl-pyrazolo[5,1-c][1,2,4]triazineMethyl substitution at 6-positionAltered electronic properties

The unique combination of substitutions in 7-amino-3-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine distinguishes it from these analogs by potentially enhancing its efficacy as a pharmaceutical agent while providing avenues for further research .

Mechanism of Action

The mechanism of action of 7-Amino-3-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the pyrazolo-triazine core significantly influences molecular weight, solubility, and reactivity. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
7-Amino-3-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile (Target Compound) 3-Me, 8-CN C₇H₆N₆O 206.17 (calc.) Intermediate for pharmaceuticals, dyes
7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile 3-Et, 8-CN C₈H₈N₆O 204.19 Higher lipophilicity; commercial availability
7-Amino-3-propyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile 3-Pr, 8-CN C₉H₁₀N₆O 218.22 (calc.) Limited data; potential for extended alkyl chain effects
7-Bromo-3-tert-butyl-4-butyl-8-methylpyrazolo[5,1-c][1,2,4]triazine 3-tBu, 4-Bu, 7-Br, 8-Me C₁₄H₂₀BrN₅ 354.25 Enhanced steric hindrance; studied via X-ray diffraction
4-Amino-3,7-dinitrotriazolo[5,1-c][1,2,4]triazine (Compound 31) 3,7-NO₂, 4-NH₂ C₃HN₇O₄ 215.08 Energetic material with RDX-like performance

Key Observations :

  • The tert-butyl group in introduces steric bulk, affecting crystal packing and solubility.
  • Electron-Withdrawing Groups : Nitro substitutions (e.g., Compound 31 ) enhance energetic performance but reduce stability, making them suitable for explosives rather than pharmaceuticals.
  • Halogenation : Bromination at position 7 () modifies electronic properties and enables further functionalization via cross-coupling reactions.
Core Modifications
  • Pyranopyrazole Analogs: Compounds like 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one incorporate fused pyran and oxazine rings, broadening biological activity but complicating synthesis .
  • Tetrazolo-triazines : Structural isomers such as tetrazolo[5,1-c][1,2,4]triazines () exhibit distinct regiochemistry, influencing tautomerism and reactivity in dye applications.

Biological Activity

7-Amino-3-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is a heterocyclic compound that has attracted attention due to its unique structural features and potential biological activities. The compound belongs to a class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C7H6N6OC_7H_6N_6O, with a molecular weight of approximately 178.17 g/mol. Its structure includes an amino group, a carbonitrile group, and a ketone functionality that contribute to its reactivity and biological profile.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values ranging from 0.39 µM to 42.30 µM .
CompoundCell LineIC50 (µM)
Compound AMCF70.39
Compound BSF-26812.50
Compound CNCI-H46042.30

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are key mediators in the inflammatory process.

Antimicrobial Activity

Preliminary studies suggest that similar compounds exhibit antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives have been reported at concentrations around 256 µg/mL against E. coli and S. aureus .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as Aurora-A kinase and CDK2, which are crucial in cell cycle regulation and cancer proliferation.
  • Receptor Interaction : It may act as an antagonist at adenosine receptors or other relevant targets involved in inflammatory pathways.

Case Studies

A series of studies have been conducted to evaluate the efficacy of pyrazole derivatives:

  • Study on MCF7 Cell Line : A derivative exhibited an IC50 of 0.01 µM against the MCF7 cell line, indicating potent anticancer activity compared to standard chemotherapeutics .
  • Neuroprotective Studies : Some derivatives have shown promise in neuroprotective assays related to Alzheimer’s disease by inhibiting acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1) .

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